molecular formula C7H13F2NOS B6217345 (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone CAS No. 2138233-26-6

(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B6217345
CAS No.: 2138233-26-6
M. Wt: 197.2
InChI Key:
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Description

(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone is a chemical compound known for its unique structure and versatile applications in various scientific fields. This compound is characterized by the presence of a difluorocyclohexyl group, an imino group, and a lambda6-sulfanone moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4,4-difluorocyclohexanone with an appropriate amine to form the imino intermediate. This intermediate is then reacted with a sulfur-containing reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone hydrochloride
  • This compound sulfate

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone involves the reaction of 4,4-difluorocyclohexylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetaldehyde to form the desired product.", "Starting Materials": [ "4,4-difluorocyclohexylamine", "Carbon disulfide", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: React 4,4-difluorocyclohexylamine with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate intermediate.", "Step 2: Isolate the dithiocarbamate intermediate and react it with chloroacetaldehyde in the presence of a base such as sodium hydroxide to form (4,4-difluorocyclohexyl)(imino)methyl-lambda6-sulfanone.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS No.

2138233-26-6

Molecular Formula

C7H13F2NOS

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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